molecular formula C27H27N3O2S2 B12031416 N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12031416
M. Wt: 489.7 g/mol
InChI Key: UQZCUHUSEKGHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno pyrimidine core, which is known for its biological activity. The presence of multiple functional groups, such as the dimethylphenyl and methylphenyl groups, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothieno pyrimidine core, which can be achieved through a cyclization reaction involving a thieno[2,3-d]pyrimidine precursor. This precursor is then reacted with 4-methylphenyl isocyanate under controlled conditions to introduce the 4-methylphenyl group.

Subsequently, the intermediate product undergoes a nucleophilic substitution reaction with 3,5-dimethylphenylamine to form the final compound. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger batch sizes. Additionally, purification steps such as recrystallization or chromatography would be essential to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of ketone groups to alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. This inhibition can lead to downstream effects on cellular pathways, such as reducing oxidative stress or modulating inflammatory responses.

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other benzothieno pyrimidine derivatives, such as:

    N-(3,5-dimethylphenyl)-4-morpholinesulfonamide: Similar in structure but with a morpholine ring instead of the acetamide group.

    N-(3,5-dimethylphenyl)-N,N-dimethylsulfamide: Features a dimethylsulfamide group, offering different chemical reactivity and biological activity.

The uniqueness of N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, from its synthesis to its applications and mechanism of action

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N3O2S2/c1-16-8-10-20(11-9-16)30-26(32)24-21-6-4-5-7-22(21)34-25(24)29-27(30)33-15-23(31)28-19-13-17(2)12-18(3)14-19/h8-14H,4-7,15H2,1-3H3,(H,28,31)

InChI Key

UQZCUHUSEKGHPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC(=C4)C)C)SC5=C3CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.